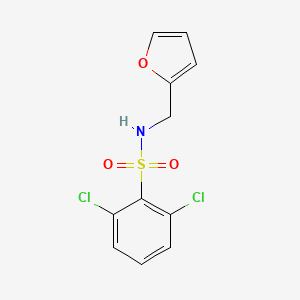

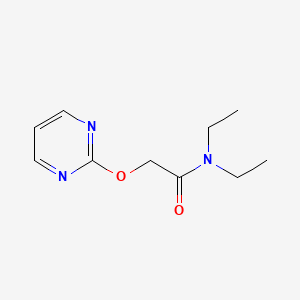

2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves interactions between benzenesulfonamide or its analogs with chlorosulfonic acid, among other reagents, to produce structurally diverse molecules. This process often includes the manipulation of sulfonyl groups and chloro substituents to achieve desired molecular configurations (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of benzenesulfonamides, including compounds structurally related to 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been studied through methods like gas electron diffraction and quantum chemical calculations. These studies reveal the presence of stable conformers and the influence of substituents on the molecule's symmetry and conformational properties (Petrov et al., 2006).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including substitution and cyclization, influenced by their substituents. The reactivity and kinetics of these molecules in aqueous solutions have been explored, providing insights into their chemical behavior and potential for further chemical transformations (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as their crystal structure and hydrogen bonding patterns, have been characterized using X-ray crystallography. These studies highlight the role of intra- and intermolecular interactions in determining the solid-state structure of these compounds (Siddiqui et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis of Trisubstituted Piperidines and Indolizidine Alkaloids

2,6-Dichloro-N-(2-furylmethyl)benzenesulfonamide plays a crucial role in the synthesis of trisubstituted piperidines, which are key intermediates in the preparation of complex natural products such as indolizidine alkaloids. Harris and Padwa (2003) detailed a flexible approach utilizing an aza-Achmatowicz oxidation followed by a conjugate addition, enabling the stereoselective formation of these compounds. This methodology facilitated the synthesis of indolizidine alkaloid 223A, showcasing the compound's utility in accessing structurally diverse and biologically significant molecules (Harris & Padwa, 2003).

Inhibition of Carbonic Anhydrase IX

Diamide-based benzenesulfonamides, potentially including derivatives of 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been identified as selective inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. Abdelrahman et al. (2019) synthesized and evaluated a series of these compounds, finding several to be potent inhibitors of CA IX, with implications for antitumor activity. This research highlights the therapeutic potential of such compounds in targeting cancer-related enzymes (Abdelrahman et al., 2019).

Chemical Space Mining and Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derivable from 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been employed in solid-phase synthesis to access a variety of privileged scaffolds. Fülöpová and Soural (2015) reviewed strategies utilizing these compounds in chemical transformations, highlighting their versatility in synthetic chemistry and the potential for discovering novel bioactive molecules (Fülöpová & Soural, 2015).

Directed Ortho Metalation

Benzenesulfonamide, as a functional group within 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, acts as a powerful Directed Metalation Group (DMG), offering vast synthetic possibilities. Familoni (2002) discussed the directed ortho metalation (DoM) methodology, showcasing the potential of arylsulfonamides in heterocyclic synthesis and various chemical transformations. This demonstrates the compound's utility in facilitating complex synthetic routes and accessing new molecular architectures (Familoni, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(13)11(9)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADQPMMRLBFMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)